3-nitro-N-quinolin-3-ylbenzamide
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Overview
Description
3-Nitro-N-quinolin-3-ylbenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry. This compound, with the molecular formula C16H11N3O3, is characterized by the presence of a nitro group and a quinoline moiety attached to a benzamide structure .
Scientific Research Applications
3-Nitro-N-quinolin-3-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties
Preparation Methods
The synthesis of 3-nitro-N-quinolin-3-ylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzoyl chloride with quinoline-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3-nitrobenzoic acid and quinoline-3-amine .
Chemical Reactions Analysis
3-Nitro-N-quinolin-3-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Mechanism of Action
The mechanism of action of 3-nitro-N-quinolin-3-ylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3-Nitro-N-quinolin-3-ylbenzamide can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but lacks the nitro group.
Quinoline-3-carboxamide: This compound has a carboxamide group instead of the nitro group, which affects its biological activity.
Nitroquinoline: Similar to this compound, nitroquinoline contains a nitro group but differs in its overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-nitro-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-5-3-6-14(9-12)19(21)22)18-13-8-11-4-1-2-7-15(11)17-10-13/h1-10H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLQLYPRCSHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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